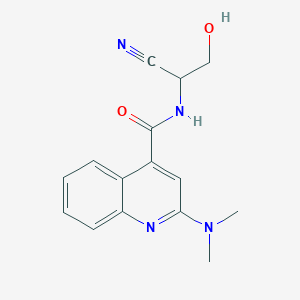
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of functional groups like cyano, hydroxyethyl, and dimethylamino enhances its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Step 1 Introduction of the Carboxamide Group: The quinoline derivative is reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine to form the carboxamide.
Step 2 Dimethylamino Substitution: The carboxamide intermediate undergoes nucleophilic substitution with dimethylamine, often facilitated by a catalyst or under reflux conditions.
Step 3 Hydroxyethylation:
Step 4 Cyanation:
Industrial Production Methods
Industrial production of N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study cellular processes due to its fluorescent properties.
Industry
Dye and Pigment Production: The compound’s quinoline core can be modified to produce dyes with specific properties.
Polymer Science: Utilized in the synthesis of polymers with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxyethyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide: Lacks the cyano group, which may affect its reactivity and biological activity.
N-(1-cyanoethyl)-2-(dimethylamino)quinoline-4-carboxamide: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.
2-(dimethylamino)quinoline-4-carboxamide: Lacks both the cyano and hydroxyethyl groups, making it less versatile in chemical reactions and applications.
Uniqueness
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide is unique due to the combination of its functional groups, which confer a balance of hydrophilicity and hydrophobicity, reactivity, and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)14-7-12(15(21)17-10(8-16)9-20)11-5-3-4-6-13(11)18-14/h3-7,10,20H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMSPVZJCEFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














